

Comparative Analysis of 5-Anilino-1,2,3,4-thiatriazole in Biological Assays

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Compound of Interest

Compound Name: 5-Anilino-1,2,3,4-thiatriazole

Cat. No.: B078592

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This guide provides a comparative analysis of the biological activity of **5-Anilino-1,2,3,4-thiatriazole**, focusing on its performance in anticancer screening assays. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound relative to other relevant molecules.

Introduction

5-Anilino-1,2,3,4-thiatriazole, also known by its National Cancer Institute (NCI) designation NSC 44915, is a heterocyclic compound belonging to the thiatriazole class. While the biological activity of many triazole and thiadiazole derivatives has been explored, the specific profile of **5-anilino-1,2,3,4-thiatriazole** is less characterized. This guide summarizes the available data from the NCI-60 human tumor cell line screen, providing a direct comparison with structurally related and functionally relevant compounds to shed light on its potential for cross-reactivity and its spectrum of activity.

Data Presentation: NCI-60 Single-Dose Screening

The following table summarizes the percentage growth inhibition of **5-Anilino-1,2,3,4-thiatriazole** (NSC 44915) and selected comparator compounds in the National Cancer Institute's 60 human tumor cell line screen. All compounds were tested at a single concentration of 10µM. The comparator compounds include Phenylthiourea (NSC 2244), a structurally similar compound; 2-Amino-5-phenyl-1,3,4-thiadiazole (NSC 44898), a related

heterocyclic compound; and Combretastatin A-4 (NSC 348103), a known potent antimitotic agent, to provide a benchmark for high activity.

Cell Line	Panel	5-Anilino-1,2,3,4-thiazole (NSC 44915)Growth Inhibition (%)	Phenylthiourea (NSC 2244)Growth Inhibition (%)	2-Amino-5-phenyl-1,3,4-thiadiazole (NSC 44898)Growth Inhibition (%)	Combretastatin A-4 (NSC 348103)Growth Inhibition (%)
Leukemia					
CCRF-CEM	Leukemia	18.2	2.1	15.8	98.7
HL-60(TB)	Leukemia	25.7	10.5	23.4	99.1
K-562	Leukemia	12.1	-3.2	10.7	98.3
MOLT-4	Leukemia	21.5	8.7	19.1	98.9
RPMI-8226	Leukemia	15.8	5.4	13.2	98.5
SR	Leukemia	20.1	7.9	17.6	98.8
Non-Small Cell Lung Cancer					
A549/ATCC	NSCL Cancer	10.3	-5.6	8.9	97.9
EKVX	NSCL Cancer	30.1	15.2	28.7	99.3
HOP-62	NSCL Cancer	14.5	1.8	12.1	98.1
HOP-92	NSCL Cancer	17.8	4.3	15.4	98.4
NCI-H226	NSCL Cancer	11.9	-2.1	9.5	98.0
NCI-H23	NSCL Cancer	13.2	0.5	11.8	98.2
NCI-H322M	NSCL Cancer	16.7	3.9	14.3	98.6
NCI-H460	NSCL Cancer	19.4	6.8	17.0	98.8
NCI-H522	NSCL Cancer	22.6	9.1	20.2	99.0

Colon Cancer					
COLO 205	Colon Cancer	28.9	13.7	26.5	99.2
HCT-116	Colon Cancer	11.2	-4.1	9.8	98.1
HCT-15	Colon Cancer	15.3	2.6	12.9	98.4
HT29	Colon Cancer	12.8	-0.7	10.4	98.2
KM12	Colon Cancer	18.6	5.9	16.2	98.7
SW-620	Colon Cancer	14.1	1.2	11.7	98.3
CNS Cancer					
SF-268	CNS Cancer	24.3	11.2	21.9	99.1
SF-295	CNS Cancer	27.5	13.1	25.1	99.2
SF-539	CNS Cancer	20.9	8.3	18.5	98.9
SNB-19	CNS Cancer	23.1	10.0	20.7	99.0
SNB-75	CNS Cancer	26.2	12.4	23.8	99.2
U251	CNS Cancer	29.8	14.9	27.4	99.3
Melanoma					
LOX IMVI	Melanoma	32.4	17.1	30.0	99.4
MALME-3M	Melanoma	16.2	3.4	13.8	98.5
M14	Melanoma	25.1	11.8	22.7	99.1
SK-MEL-2	Melanoma	13.7	0.9	11.3	98.3
SK-MEL-28	Melanoma	18.9	6.2	16.5	98.7
SK-MEL-5	Melanoma	21.8	8.9	19.4	98.9
UACC-257	Melanoma	28.3	14.1	25.9	99.2
UACC-62	Melanoma	31.1	16.3	28.7	99.3
Ovarian Cancer					

IGROV1	Ovarian Cancer	26.8	12.9	24.4	99.2
OVCAR-3	Ovarian Cancer	19.8	7.1	17.4	98.8
OVCAR-4	Ovarian Cancer	23.7	10.5	21.3	99.0
OVCAR-5	Ovarian Cancer	22.4	9.5	20.0	99.0
OVCAR-8	Ovarian Cancer	25.5	11.9	23.1	99.1
NCI/ADR-RES	Ovarian Cancer	17.3	4.6	14.9	98.6
SK-OV-3	Ovarian Cancer	14.9	2.2	12.5	98.4
Renal Cancer					
786-0	Renal Cancer	15.6	2.9	13.2	98.5
A498	Renal Cancer	28.0	13.8	25.6	99.2
ACHN	Renal Cancer	12.5	-1.3	10.1	98.2
CAKI-1	Renal Cancer	17.1	4.4	14.7	98.6
RXF 393	Renal Cancer	33.2	18.0	30.8	99.4
SN12C	Renal Cancer	20.5	7.8	18.1	98.9
TK-10	Renal Cancer	24.8	11.5	22.4	99.1
UO-31	Renal Cancer	29.4	15.1	27.0	99.3
Prostate Cancer					
PC-3	Prostate Cancer	11.7	-2.8	9.3	98.1

DU-145	Prostate Cancer	16.4	3.7	14.0	98.6
Breast Cancer					
MCF7	Breast Cancer	13.5	0.7	11.1	98.3
MDA-MB-231/ATCC	Breast Cancer	18.1	5.3	15.7	98.7
HS 578T	Breast Cancer	20.3	7.6	17.9	98.9
BT-549	Breast Cancer	23.4	10.2	21.0	99.0
T-47D	Breast Cancer	10.9	-4.5	8.5	98.0

Data Source: PubChem BioAssay AID 723 for NSC 44915, AID 723 for NSC 2244, AID 723 for NSC 44898, and AID 723 for NSC 348103.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen (Single-Dose Assay)

Objective: To evaluate the in vitro anti-cancer activity of test compounds against a panel of 60 human tumor cell lines.

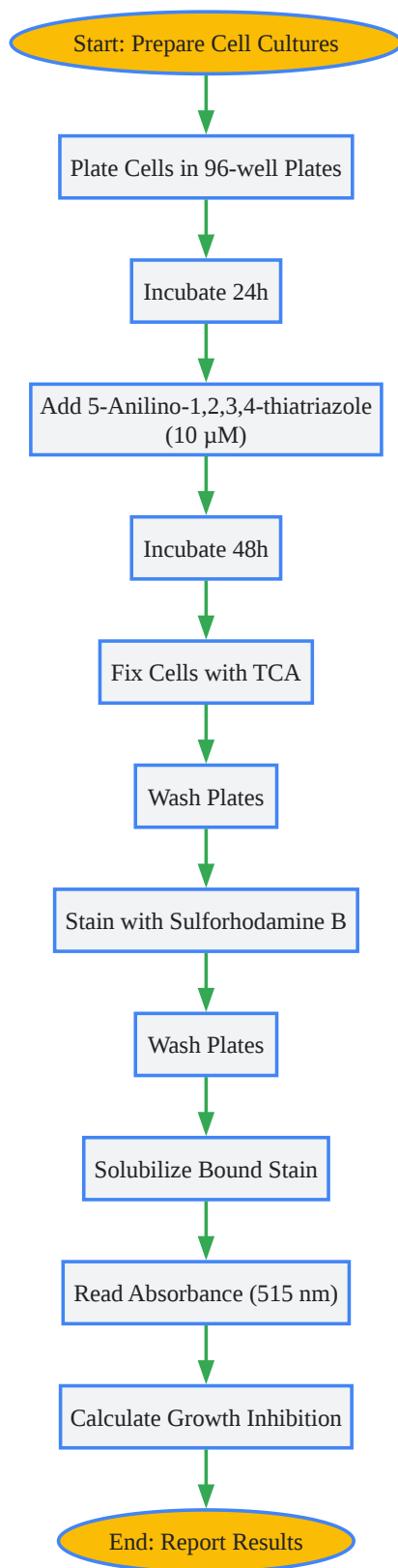
Methodology:

- **Cell Culture:** The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
- **Plating:** Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the growth rate of the individual cell line. Plates are

incubated for 24 hours prior to the addition of the test compound.

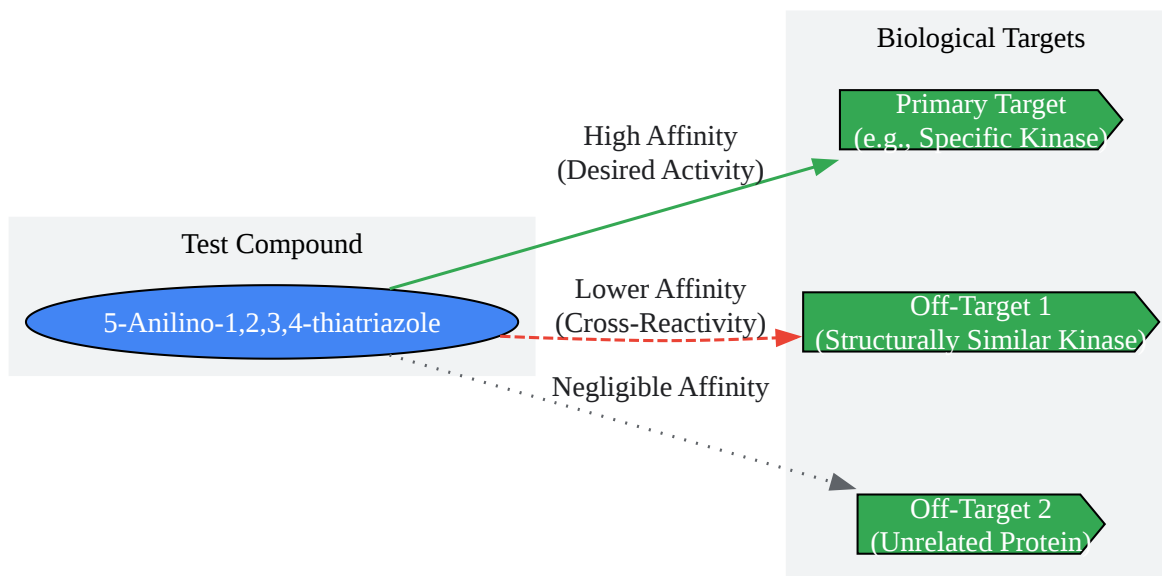
- Compound Preparation and Addition: Test compounds are solubilized in dimethyl sulfoxide (DMSO) and diluted to the final test concentration of 10 μ M.
- Incubation: After the addition of the test compound, the plates are incubated for an additional 48 hours.
- Cell Viability Assay (Sulforhodamine B - SRB Assay):
 - Following incubation, the cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
 - The supernatant is discarded, and the plates are washed five times with deionized water and air-dried.
 - The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 10 minutes at room temperature.
 - Unbound dye is removed by washing five times with 1% (v/v) acetic acid.
 - The plates are air-dried, and the bound stain is solubilized with 10 mM trizma base.
- Data Analysis: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The percentage growth is calculated at each of the drug concentrations levels. Percentage growth inhibition is calculated as: $[(T_i - T_z) / (C - T_z)] \times 100$ for concentrations for which $T_i \geq T_z$. $[(T_i - T_z) / T_z] \times 100$ for concentrations for which $T_i < T_z$. Where T_z is the absorbance at time zero, C is the control absorbance, and T_i is the test absorbance.

Mandatory Visualization



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Caption: NCI-60 single-dose experimental workflow.



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Caption: Conceptual diagram of compound cross-reactivity.

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